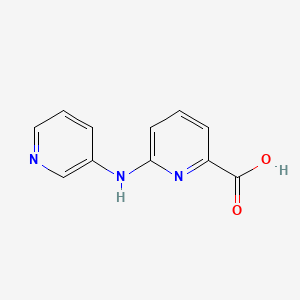

6-(吡啶-3-基氨基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Pyridin-3-ylamino)picolinic acid” is a compound that has been detected in a variety of biological mediums . It is an endogenous metabolite of L-tryptophan (TRP) and is synthesized via a side branch of the kynurenine pathway (KP) . The compound has a molecular formula of C11H9N3O2 .

Synthesis Analysis

The synthesis of “6-(Pyridin-3-ylamino)picolinic acid” involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines . This affords a range of mono- and bis-amides in good to moderate yields .Molecular Structure Analysis

The molecular structure of “6-(Pyridin-3-ylamino)picolinic acid” reveals a general preference for cis amide geometry in which the aromatic groups (N-phenyl and pyridyl) are cis to each other and the pyridine nitrogen anti to the carbonyl oxygen .Chemical Reactions Analysis

The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in one pot . Chlorinated products are not observed from the corresponding reactions of pyridine-2,6-dicarboxylic acid .科学研究应用

医药和营养补充剂生产

- 6-(吡啶-3-基氨基)吡啶-2-甲酸,吡啶-2-甲酸的衍生物,用作生产医药和营养补充剂的中间体。其合成涉及酶氧化,反应萃取技术在从发酵液等稀水溶液中回收酸方面发挥着关键作用。这一过程强调了无毒萃取剂-稀释剂体系的必要性,以最大程度地减少环境影响和毒性 (Datta & Kumar, 2014).

抗菌活性和 DNA 相互作用

- 研究表明,吡啶-2-甲酸衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显著的抗菌活性,以及对酵母菌株的抗真菌活性。这些化合物(包括 6-(吡啶-3-基氨基)吡啶-2-甲酸)及其与 DNA 的相互作用也已得到研究,表明在开发新型抗菌剂方面具有潜在应用 (Tamer et al., 2018).

金属配合物中的螯合剂

- 该化合物充当螯合剂,与铬、锰、铁、铜、锌和钼等多种金属形成配合物。它与金属结合的能力可在各种应用中得到利用,包括环境修复、催化和配位化学 (Tuyun & Uslu, 2011).

配位化学和分子器件

- 已经探索了由吡啶-2-甲酸(包括 6-(吡啶-3-基氨基)吡啶-2-甲酸)合成的酰胺在催化、配位化学和分子器件中的潜在应用。这些化合物表现出独特的结构特性,在这些领域可能是有益的 (Devi et al., 2015).

生物降解和环境修复

- 研究表明,某些细菌菌株(如罗多球菌属 PA18)可以利用吡啶-2-甲酸衍生物作为碳和能量来源。这一能力突出了利用这些细菌进行受吡啶-2-甲酸及其衍生物污染的环境的生物修复的潜力 (Zhang et al., 2019).

光谱和理论表征

- 该化合物及其衍生物已使用光谱技术(FT-IR、UV-Vis)和密度泛函理论 (DFT) 计算进行表征。这些表征提供了对其分子结构、电子性质和在材料科学中的潜在应用的见解 (Coe et al., 1997).

安全和危害

未来方向

作用机制

Target of Action

The primary target of the compound 6-(Pyridin-3-ylamino)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

6-(Pyridin-3-ylamino)picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Result of Action

6-(Pyridin-3-ylamino)picolinic acid has been shown to be an anti-viral in vitro and in vivo . It acts primarily by inhibiting membrane fusion events during viral entry . It exhibits promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

属性

IUPAC Name |

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWXXIFSMOLXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)